molecular formula C17H16BrN3O3S B5846224 2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B5846224
M. Wt: 422.3 g/mol
InChI Key: RKFMSVAVRCLQON-XDHOZWIPSA-N
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Description

2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-bromobenzylthiol: This intermediate can be synthesized by reacting 2-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium.

    Formation of the hydrazone: The 2-bromobenzylthiol is then reacted with acetohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate.

    Condensation with 3-nitrobenzaldehyde: The final step involves the condensation of the hydrazone intermediate with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with cellular receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Generate reactive species: Produce reactive oxygen or nitrogen species that can induce oxidative stress and affect cellular functions.

Comparison with Similar Compounds

2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-[(2-chlorobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

    2-[(2-bromobenzyl)thio]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with a nitro group at a different position on the phenyl ring.

    2-[(2-bromobenzyl)thio]-N’-[1-(3-aminophenyl)ethylidene]acetohydrazide: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-12(13-6-4-7-15(9-13)21(23)24)19-20-17(22)11-25-10-14-5-2-3-8-16(14)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFMSVAVRCLQON-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=CC=C1Br)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=CC=C1Br)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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